4-Methyl-2-(3-thienyl)pyridine
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Overview
Description
4-Methyl-2-(3-thienyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methyl group at the 4-position and a thienyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Methyl-2-(3-thienyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of thiophene with a halogenated pyridine . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-thienyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or thienyl rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine or thienyl rings.
Scientific Research Applications
4-Methyl-2-(3-thienyl)pyridine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a potential pharmacophore in drug design.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-thienyl)pyridine depends on its application. In catalysis, it acts as a ligand that coordinates with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Thienyl)pyridine: Lacks the methyl group at the 4-position, which may affect its reactivity and binding properties.
4-Methylpyridine: Lacks the thienyl group, making it less versatile in terms of chemical reactivity and applications.
Thiophene derivatives: Compounds like 2,3,4-trisubstituted thiophenes have different substitution patterns, influencing their chemical and physical properties.
Uniqueness
4-Methyl-2-(3-thienyl)pyridine is unique due to the presence of both a methyl group and a thienyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and catalysts.
Properties
IUPAC Name |
4-methyl-2-thiophen-3-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-4-11-10(6-8)9-3-5-12-7-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYVUBQZJAYOOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305605 |
Source
|
Record name | 4-Methyl-2-(3-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56421-81-9 |
Source
|
Record name | 4-Methyl-2-(3-thienyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56421-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(3-thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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